

Preliminary Studies on the Biological Effects of TIM-063: A Technical Overview

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Compound of Interest

Compound Name: TIM-063

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This technical guide provides an in-depth analysis of the biological effects of **TIM-063**, a cell-permeable inhibitor initially developed as a selective antagonist for Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK). Subsequent research has revealed its broader kinase inhibitory profile, most notably against adaptor-associated kinase 1 (AAK1). This document summarizes the key quantitative data, details the experimental methodologies used in these preliminary studies, and visualizes the associated biochemical pathways and workflows.

Quantitative Biological Activity of TIM-063

The inhibitory activity of **TIM-063** has been quantified against its primary targets, CaMKK isoforms, and a significant off-target kinase, AAK1. The following tables summarize the key inhibitory constants.

Table 1: Inhibitory Activity of **TIM-063** against CaMKK Isoforms^[1]

Target	Inhibition Constant (K _i)	IC ₅₀
CaMKK α	0.35 μ M	0.63 μ M
CaMKK β	0.2 μ M	0.96 μ M

Table 2: Inhibitory Activity of **TIM-063** against AAK1^{[2][3][4]}

Target	IC ₅₀
AAK1	8.51 μ M

Mechanism of Action

TIM-063 functions as an ATP-competitive inhibitor, directly targeting the catalytic domain of its target kinases.[1] Studies have shown that its interaction with CaMKK is conformation-dependent and reversible.[5] **TIM-063** preferentially binds to the active state of CaMKK and its binding is dependent on the presence of Ca²⁺/calmodulin.[5] The inhibitor's interaction with the catalytic domain of AAK1 has also been confirmed.[6][7]

Experimental Protocols

The following sections detail the key experimental methodologies employed in the characterization of **TIM-063**'s biological effects.

Kinase Inhibition Assays

The inhibitory potency of **TIM-063** against its target kinases was determined using in vitro kinase assays.

- Objective: To quantify the concentration of **TIM-063** required to inhibit 50% of the kinase activity (IC₅₀) and to determine the binding affinity (K_i).
- Methodology:
 - The protein kinase activities of the His-tagged AAK1 catalytic domain were assessed at 30°C for 20 minutes.[2][8]
 - The reaction mixture contained 100 μ M [γ -³²P]ATP.[2][8]
 - Experiments were conducted in the presence of varying concentrations of **TIM-063**. [2][8]
 - The amount of ³²P incorporated into a generic substrate was measured to determine the kinase activity.

- IC₅₀ values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Kinobeads-Based Chemical Proteomics

A chemical proteomics approach utilizing "Kinobeads" was instrumental in identifying the cellular targets of **TIM-063**.[\[6\]](#)[\[7\]](#)

- Objective: To identify proteins, particularly kinases, that interact with **TIM-063** in a cellular context.
- Methodology:
 - Immobilization: **TIM-063** was covalently attached to Sepharose beads to create **TIM-063-Sepharose** (also referred to as TIM-127-Sepharose).[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - Affinity Capture: Cellular extracts, such as those from mouse cerebrum, were incubated with the **TIM-063-Sepharose** beads.[\[2\]](#)
 - Washing: The beads were extensively washed to remove non-specifically bound proteins.[\[6\]](#)
 - Elution: Proteins specifically bound to **TIM-063** were eluted from the beads using a buffer containing a high concentration of free **TIM-063** (e.g., 100 μ M).[\[2\]](#)
 - Identification: The eluted proteins were identified using mass spectrometry.[\[2\]](#)[\[6\]](#)

Cellular Assays

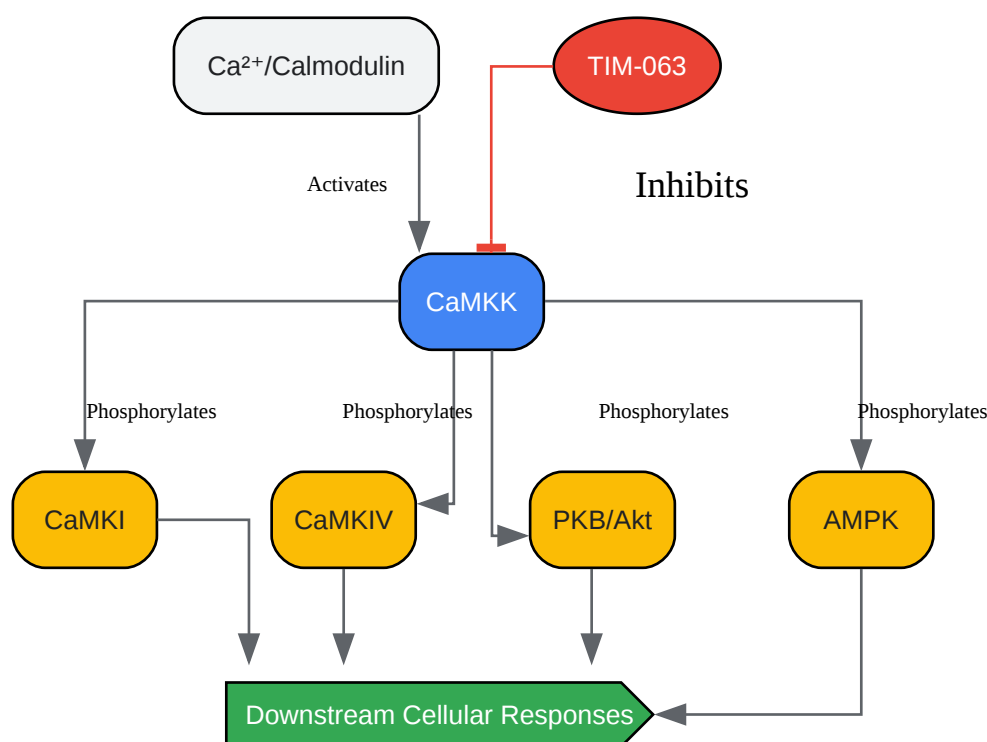
The cell permeability and in-cell activity of **TIM-063** were confirmed through cellular assays.

- Objective: To assess the ability of **TIM-063** to inhibit endogenous CaMKK activity within intact cells.
- Methodology:
 - HeLa cells or transfected COS-7 cells were treated with varying concentrations of **TIM-063** (0-29 μ M) for 6 hours.[\[1\]](#)

- The phosphorylation of downstream targets of CaMKK, such as CaMKIV, was measured to assess the level of CaMKK inhibition.[1]

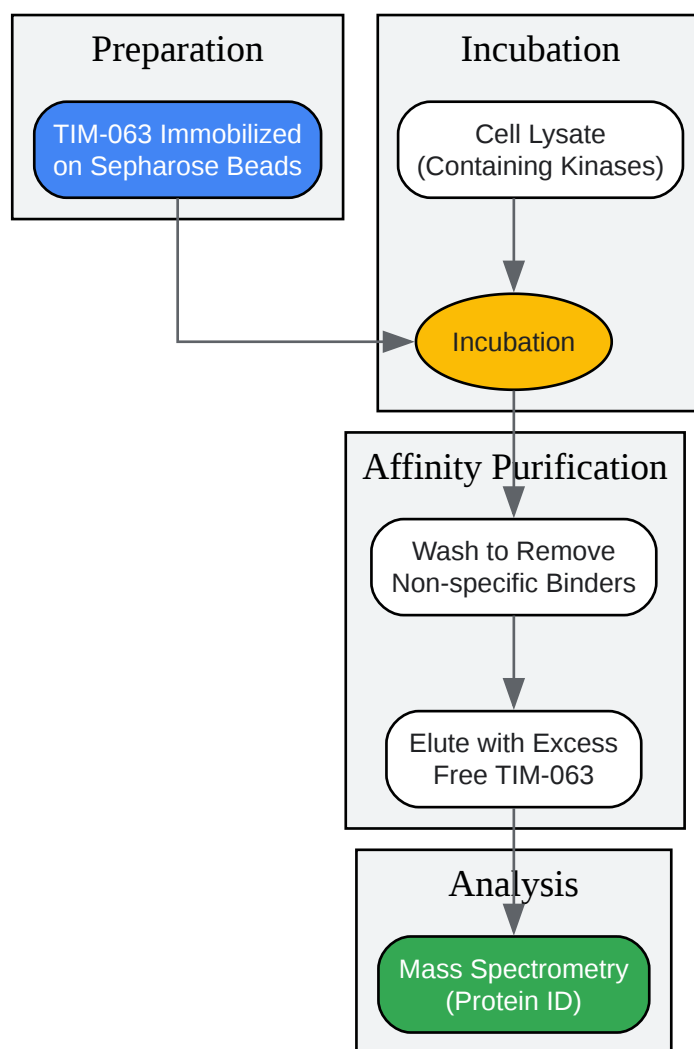
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving CaMKK and the experimental workflow for target identification using Kinobeads.



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CaMKK Signaling Pathway and Inhibition by **TIM-063**.



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Kinobeads Experimental Workflow for Target Identification.

Repurposing Potential and Future Directions

The discovery of AAK1 as an off-target of **TIM-063** highlights the potential for repurposing existing kinase inhibitors.[6] While **TIM-063** itself shows moderate inhibitory activity against AAK1, it has served as a valuable lead compound. This has led to the development of **TIM-063** derivatives, such as TIM-098a, which exhibit significantly higher potency and selectivity for AAK1 ($IC_{50} = 0.24 \mu M$) without affecting CaMKK activity.[2][3][4] AAK1 is implicated in various neurological disorders and viral infections, making these new compounds promising candidates for further therapeutic development.[6] Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these novel AAK1 inhibitors.

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